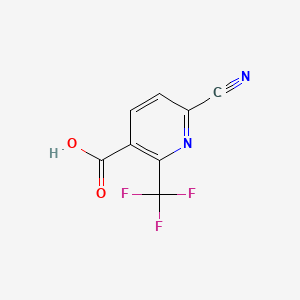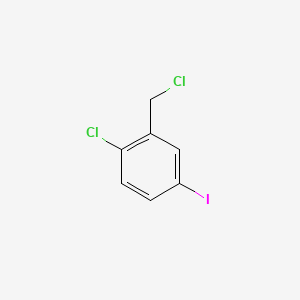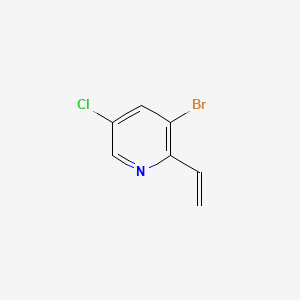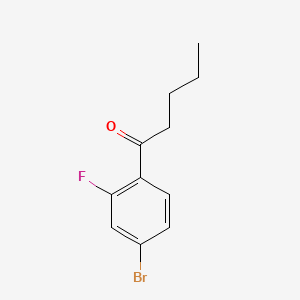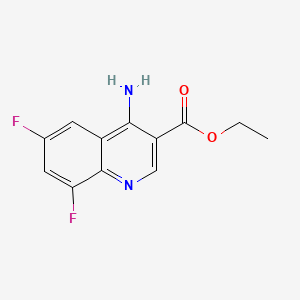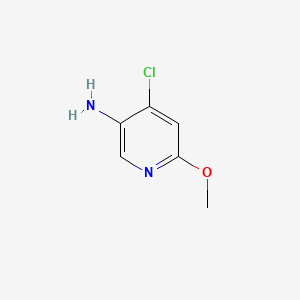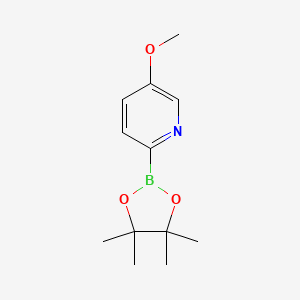
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound that contains borate and methoxy groups . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT). The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
Boronic acid compounds, such as this one, are usually used to protect diols. They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 5-Methoxypyridine-2-boronic acid pinacol ester serves as a boronate ester precursor in this reaction. By coupling it with aryl or vinyl halides, researchers can synthesize diverse biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .
Pharmaceutical Intermediates
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Researchers use it to construct complex molecules, especially those containing heterocyclic rings. Its boronic acid functionality allows for further functionalization, enabling the creation of drug candidates .
Agrochemicals and Crop Protection
The ability to modify the pyridine ring and boron center makes 5-Methoxypyridine-2-boronic acid pinacol ester valuable in designing novel agrochemicals. Researchers explore its potential as a building block for herbicides, fungicides, and insecticides .
Materials Science and Organic Electronics
Boron-containing compounds play a significant role in materials science. Researchers investigate the incorporation of 5-Methoxypyridine-2-boronic acid pinacol ester into conjugated polymers, organic semiconductors, and light-emitting materials. These applications contribute to the development of flexible displays, solar cells, and sensors .
Catalysis and Ligand Design
The boron center in this compound can act as a Lewis acid catalyst or as part of a ligand in transition metal-catalyzed reactions. Researchers explore its use in asymmetric catalysis, C-H activation, and other transformations. The unique pyridine-boron motif provides opportunities for selective and efficient processes .
Coordination Chemistry and Supramolecular Assemblies
Understanding the coordination behavior of 5-Methoxypyridine-2-boronic acid pinacol ester with transition metals is essential. Researchers investigate its binding properties and explore its role in supramolecular assemblies, such as metal-organic frameworks (MOFs) and coordination polymers .
Safety And Hazards
Future Directions
Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . Future research may focus on its potential applications in these fields.
properties
IUPAC Name |
5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-6-9(15-5)8-14-10/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCFIMUSDWSHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B582438.png)


![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)


![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)
